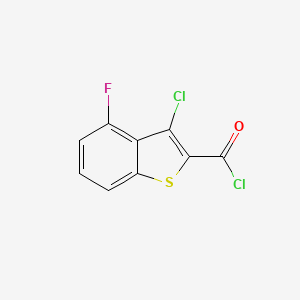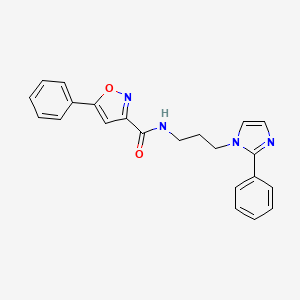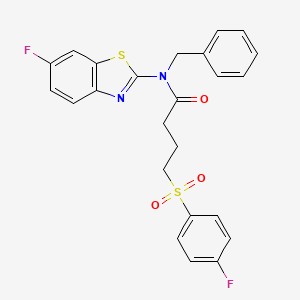![molecular formula C23H25NO4 B2850964 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid CAS No. 2445749-54-0](/img/structure/B2850964.png)
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid is a synthetic compound primarily used in the field of chemistry and biochemistry. This complex molecule features a fluorenylmethoxycarbonyl group, which serves as a protective group for amino acids during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
First Step: Formation of the Fluorenylmethoxycarbonyl Group
Reagent: 9-Fluorenylmethanol, Phosgene
Condition: Basic medium such as pyridine
Reaction: 9-Fluorenylmethanol reacts with phosgene to form the fluorenylmethoxycarbonyl chloride.
Second Step: Coupling with Cyclopentylamine
Reagent: Cyclopentylamine
Condition: Basic medium and appropriate solvent like dichloromethane
Reaction: Fluorenylmethoxycarbonyl chloride reacts with cyclopentylamine to form fluorenylmethoxycarbonyl-cyclopentylamine.
Final Step: Addition of Propanoic Acid
Reagent: Propanoic acid, Dicyclohexylcarbodiimide
Condition: Acidic or neutral medium
Reaction: Fluorenylmethoxycarbonyl-cyclopentylamine reacts with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide to form the final compound.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and automated synthesisers are often used. Reaction conditions are optimized for high yields, minimal impurities, and efficient purification processes such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: : Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can modify the aromatic ring or the propanoic acid side chain.
Reduction: : Commonly uses reducing agents such as lithium aluminum hydride. It may involve reduction of carbonyl groups.
Substitution: : Uses nucleophiles and electrophiles to introduce new functional groups on the aromatic ring or the cyclopentyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride
Solvents: : Dichloromethane, Acetonitrile, Methanol
Major Products
Oxidation Products: : Carboxylic acids, Ketones
Reduction Products: : Alcohols, Alkanes
Substitution Products: : Functionalized aromatic compounds
科学研究应用
Chemistry: : Used as a building block for synthesizing complex peptides and proteins. It is particularly valuable in solid-phase peptide synthesis.
Biology: : Facilitates the study of protein interactions and functions by allowing for the controlled modification of peptides.
Medicine: : Helps in the development of therapeutic peptides and small molecules that can target specific proteins in diseases.
Industry: : Used in the pharmaceutical industry for drug development and in the chemical industry for producing advanced materials.
作用机制
The compound's effects are primarily due to its ability to protect amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group shields reactive sites on the amino acid, preventing unwanted side reactions. Upon completion of peptide assembly, this group can be removed under mild conditions, revealing the native amino acid.
相似化合物的比较
Similar Compounds
3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid can be compared with other protective groups like:
tert-Butyloxycarbonyl (Boc): : Used for a similar purpose in peptide synthesis but less stable under acidic conditions.
Benzyl (Bn): : Provides robust protection but requires harsher conditions for removal.
Uniqueness
Stability: : Offers better stability during synthesis compared to Boc.
Ease of Removal: : Can be removed under milder conditions than Bn, making it more versatile in complex peptide synthesis.
Conclusion
This compound is an essential compound in the field of synthetic chemistry, offering unique advantages for peptide synthesis and enabling a wide range of applications in scientific research and industry. Its stability and ease of removal make it a preferred choice among chemists for complex synthesis projects.
属性
IUPAC Name |
3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)12-10-15-9-11-16(13-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPYBDQKTVOADQ-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
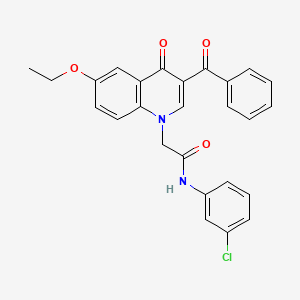
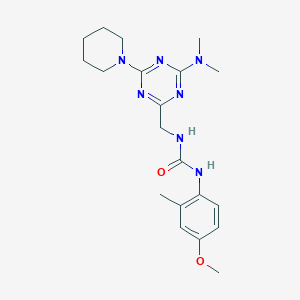
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/new.no-structure.jpg)
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)
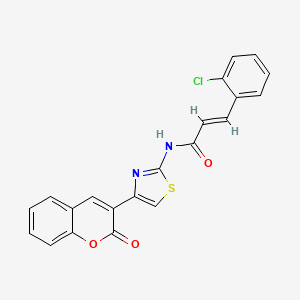
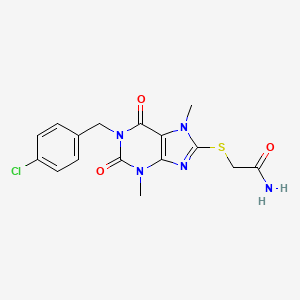
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
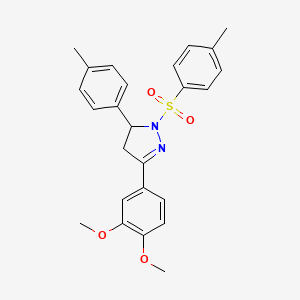
![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
